

The Crystalline Architecture of Codeine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Codeine monohydrate*

Cat. No.: *B1239579*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure of **codeine monohydrate**, a widely used opioid analgesic. The following sections detail its crystallographic parameters, the experimental methodologies used for its characterization, and a visualization of its primary metabolic pathway.

Core Chemical and Physical Properties

Codeine monohydrate, an alkaloid derived from the opium poppy (*Papaver somniferum*), is structurally related to morphine.^[1] It presents as colorless to white crystals or a white crystalline powder. The key identifiers and properties of **codeine monohydrate** are summarized below.

Property	Value
Chemical Formula	C ₁₈ H ₂₃ NO ₄
Molecular Weight	317.4 g/mol
IUPAC Name	(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate
CAS Registry Number	6059-47-8
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁

Crystallographic Data

The precise three-dimensional arrangement of atoms in **codeine monohydrate** has been determined by X-ray crystallography. The crystallographic data provides fundamental information for understanding its solid-state properties and interactions.

Parameter	Value
a	10.3994 Å
b	12.5671 Å
c	12.0640 Å
α	90°
β	90°
γ	90°
z	4
Residual Factor (R)	0.0307
COD Number	1517277

Experimental Protocols

The structural elucidation and routine analysis of **codeine monohydrate** rely on a variety of sophisticated analytical techniques. The following sections provide an overview of the methodologies commonly employed.

X-ray Crystallography

The determination of the crystal structure of **codeine monohydrate** is achieved through single-crystal X-ray diffraction.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution of codeine in a suitable solvent, such as dilute ethanol, through slow evaporation.
- **Data Collection:** A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. The atomic model is then built and refined against the experimental data to yield the final crystal structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification and purity assessment of codeine in pharmaceutical formulations.

- **Chromatographic System:** A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.
- **Column:** A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 μ m particle size) is commonly used.
- **Mobile Phase:** An isocratic or gradient mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate

with an ion-pairing agent like sodium octane sulfonate, pH adjusted to 7.2) and an organic modifier like methanol or acetonitrile.

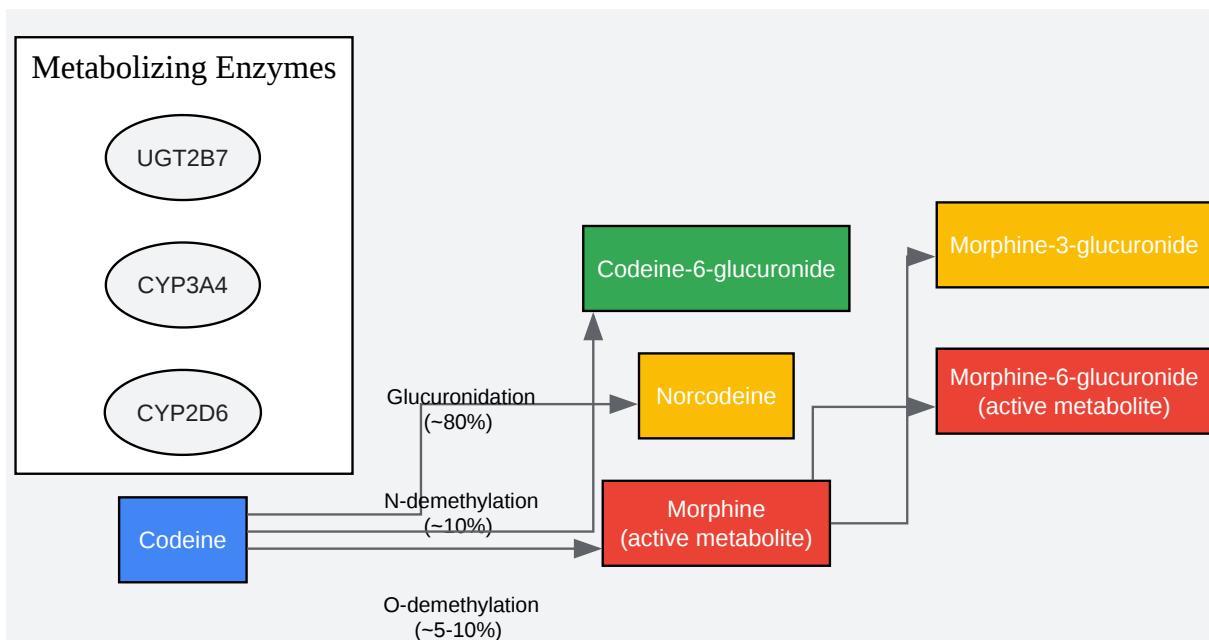
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at approximately 214 nm or 284 nm is frequently used.
- Sample Preparation: Tablets are crushed, and a precise weight is dissolved in a suitable solvent, such as methanol, and then diluted with the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of codeine and its metabolites, particularly in biological matrices.

- Sample Preparation: For urine or blood samples, a hydrolysis step using β -glucuronidase is often performed to cleave conjugated metabolites. This is followed by a liquid-liquid or solid-phase extraction to isolate the analytes. Derivatization, for example, with propionic anhydride, is commonly used to improve the chromatographic properties and mass spectral characteristics of the analytes.
- Gas Chromatograph: A capillary column, such as an HP-1MS (30 m x 0.25 mm, 0.25 μ m), is typically used. The oven temperature is programmed to increase gradually to separate the compounds.
- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- Mass Spectrometer: The mass spectrometer is operated in either full-scan or selected-ion monitoring (SIM) mode for detection and quantification. Electron impact (EI) is a common ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy


^1H and ^{13}C NMR spectroscopy are essential for the structural confirmation of codeine.

- Sample Preparation: A sample of **codeine monohydrate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or deuterium oxide (D_2O), containing a reference standard like tetramethylsilane (TMS).

- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire ^1H and ^{13}C spectra. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

Visualizations

Chemical Structure of Codeine Monohydrate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]

- To cite this document: BenchChem. [The Crystalline Architecture of Codeine Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239579#chemical-structure-of-codeine-monohydrate\]](https://www.benchchem.com/product/b1239579#chemical-structure-of-codeine-monohydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com